Product packaging for Yadanzioside N(Cat. No.:CAS No. 101560-01-4)

Yadanzioside N

Cat. No.: B12752079
CAS No.: 101560-01-4
M. Wt: 710.7 g/mol
InChI Key: YSFALLIAQRJCQF-IMMXKFRFSA-N
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Description

Yadanzioside N is a quassinoid glycoside isolated from the plant Brucea javanica (L.) Merr., a source of several biologically active compounds . This compound has a molecular formula of C 34 H 46 O 16 and a molecular weight of 710.719 g/mol . Like other closely related yadanziosides, it is part of a family of bitter principles whose core structure is characterized by a complex, oxygenated pentacyclic framework . Quassinoids, the broader class to which yadanziosides belong, are renowned in scientific literature for their diverse and potent biological activities. Research on related compounds from the same source has demonstrated significant antitumor properties , including activity against murine P388 lymphocytic leukemia, suggesting a valuable potential research pathway for investigating anti-cancer agents . Furthermore, other quassinoid glycosides like Yadanzioside I have shown anti-viral activity , specifically against the Tobacco Mosaic Virus (TMV), indicating the potential for this compound class in virology and plant pathology research . This product is clearly labeled and provided "For Research Use Only" (RUO) . This means it is intended solely for laboratory research purposes and is not manufactured or tested for use in diagnostic procedures or for administration to humans . Researchers can use this high-purity compound for fundamental studies in drug discovery, phytochemistry, and mechanistic biology to further elucidate the properties and applications of natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46O16 B12752079 Yadanzioside N CAS No. 101560-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101560-01-4

Molecular Formula

C34H46O16

Molecular Weight

710.7 g/mol

IUPAC Name

methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate

InChI

InChI=1S/C34H46O16/c1-12(2)13(3)8-19(36)50-24-26-33-11-46-34(26,31(44)45-6)28(42)23(40)25(33)32(5)15(9-18(33)49-29(24)43)14(4)7-16(27(32)41)47-30-22(39)21(38)20(37)17(10-35)48-30/h7-8,12,14-15,17-18,20-26,28,30,35,37-40,42H,9-11H2,1-6H3/b13-8+/t14-,15+,17-,18-,20-,21+,22-,23-,24?,25-,26-,28?,30-,32+,33-,34?/m1/s1

InChI Key

YSFALLIAQRJCQF-IMMXKFRFSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Yadanzioside N

Methodological Approaches for Definitive Structural Determination

The definitive determination of the molecular structure of natural products like Yadanzioside N is a systematic process that integrates data from various analytical techniques. numberanalytics.com The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide a detailed picture of the molecular framework, connectivity, and formula. scielo.org.mxresearchgate.netrcsb.org

For this compound, the process began with its isolation from Brucea javanica. oup.comfrontiersin.org High-resolution mass spectrometry was used to establish its molecular formula as C₃₄H₄₆O₁₆. oup.com This information, providing the exact count of carbon, hydrogen, and oxygen atoms, is the foundational step upon which the rest of the structural analysis is built.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. numberanalytics.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra were crucial in the study of this compound. oup.com

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR Spectroscopy reveals the types of carbon atoms present in the molecule (e.g., methyl, methylene, methine, quaternary carbons, carbonyls). oup.com

By analyzing the chemical shifts, coupling constants, and integration values from these spectra, researchers can piece together the molecular fragments and how they connect, much like solving a complex puzzle.

Comparative Structural Analysis with Related Quassinoid Glycosides (e.g., Yadanziosides K, M, O)

This compound was isolated alongside other similar quassinoid glycosides, namely Yadanziosides K, M, and O. oup.comfrontiersin.org A comparative analysis of their spectroscopic data was instrumental in elucidating their structures. This approach is efficient because these compounds share a common quassinoid skeleton, and their spectral differences often point directly to the variations in their functional groups or side chains.

This compound was identified as a hexoside with the molecular formula C₃₄H₄₆O₁₆. oup.com Its ¹³C NMR spectrum showed close similarities to that of Yadanzioside M, suggesting they share the same aglycone (non-sugar portion) and differ only in the sugar moiety. oup.com The key difference was observed in the signals for the sugar unit.

The table below presents a comparison of the ¹³C NMR spectral data for the sugar moieties of Yadanziosides K, M, and N, highlighting the differences that led to their structural identification.

Table 1: Comparative ¹³C NMR Spectral Data (in ppm) for the Sugar Moieties of Yadanziosides K, M, and N in C₅D₅N.

Carbon PositionYadanzioside K (1)Yadanzioside M (2)This compound (3)
1'104.9105.0105.0
2'75.175.075.0
3'78.278.278.2
4'71.771.671.6
5'78.278.278.2
6'62.862.862.8
Data sourced from Sakaki et al., 1986. oup.com

The spectral data indicated that this compound (3) is a hexoside. oup.com This comparative approach, analyzing subtle shifts and patterns between closely related compounds, is a powerful strategy in natural product chemistry for confirming structural details.

Advanced Spectroscopic and Chemical Derivatization Techniques in Structural Confirmation

To confirm the intricate structure of this compound, advanced spectroscopic techniques beyond simple 1D NMR were employed. These include two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei and are essential for unambiguously assigning signals and establishing connectivity.

Mass spectrometry also played a more detailed role than just determining the molecular formula. Electron Impact Mass Spectrometry (EI-MS) provided key fragmentation data. For instance, a characteristic peak at m/z 111 in the EI-MS of related quassinoids often suggests the presence of a specific type of side chain, which helps in piecing together the structure of the ester group at position C-15. oup.com

While not explicitly detailed for this compound in the primary literature, chemical derivatization is a common and powerful technique used to confirm structures in this class of compounds. nih.govnih.govspectroscopyonline.com This involves performing a simple chemical reaction on the molecule to create a new derivative. spectroscopyonline.com For example, acetylation or methylation can confirm the presence and number of hydroxyl (-OH) groups. Analyzing the spectroscopic data of the resulting derivative can provide definitive proof of certain functional groups. In the broader study of quassinoids, catalytic hydrogenation has been used to modify specific double bonds, and the analysis of these hydrogenated products by mass spectrometry helps to confirm the location of unsaturation in the original molecule. oup.com

The combination of high-resolution mass spectrometry, comprehensive 1D and 2D NMR analysis, and comparison with related compounds provided the definitive evidence required to elucidate the complete and complex structure of this compound. oup.com

Biosynthetic Pathways and Metabolic Engineering Perspectives for Yadanzioside N

Identification of Precursors and Enzymatic Transformations in Quassinoid Biosynthesis

The biosynthesis of quassinoids, including yadanzioside N, is a complex process involving numerous enzyme-catalyzed reactions that transform simple precursors into highly modified structures. numberanalytics.com While the complete pathway to this compound has not been fully elucidated, research on related quassinoids and other triterpenoids has identified key foundational steps and enzyme classes involved. vulcanchem.comresearchgate.net

The journey begins with triterpenoid (B12794562) precursors. numberanalytics.comscholarsresearchlibrary.com Studies on the invasive tree of heaven (Ailanthus altissima), another member of the Simaroubaceae family, have revealed that the initial steps of quassinoid biosynthesis are identical to those of limonoids, a structurally distinct class of triterpenoids. researchgate.netuni-hannover.de This shared pathway confirms a common evolutionary origin. researchgate.netresearchgate.net The first committed steps involve the conversion of 2,3-oxidosqualene (B107256) into the protolimonoid intermediate, melianol. researchgate.netfrontiersin.org This transformation is catalyzed by the sequential action of an oxidosqualene cyclase and two cytochrome P450 monooxygenases. researchgate.netfrontiersin.org

From this common intermediate, the pathway diverges, and a series of modifications, including oxidation, reduction, and rearrangement reactions, constructs the characteristic quassinoid skeleton. numberanalytics.com The immense structural diversity of quassinoids is a result of the specific activities of various enzyme families. numberanalytics.com For glycosylated quassinoids like this compound, further modifications such as glycosylation and esterification are required to yield the final natural product. vulcanchem.com

Table 1: Key Enzymatic Transformations in Quassinoid Biosynthesis

Enzyme Class Function in Biosynthesis Reference
Oxidosqualene Cyclases (OSCs) Catalyze the initial cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton. researchgate.netfrontiersin.org
Cytochrome P450 Enzymes (P450s) Mediate a wide range of oxidative reactions, including hydroxylations, which are crucial for creating the highly oxidized nature of quassinoids. numberanalytics.comvulcanchem.comresearchgate.netfrontiersin.org
Oxidoreductases Catalyze reduction reactions that modify the oxidation state of intermediates. numberanalytics.com
Isomerases Facilitate rearrangement reactions of the carbon skeleton. numberanalytics.com
UDP-Glycosyltransferases (UGTs) Attach sugar moieties, such as the glucose unit found in this compound, to the quassinoid core. vulcanchem.com

Regulation of Biosynthetic Gene Expression in Source Organisms

The production of quassinoids in plants is a tightly regulated process, primarily controlled at the level of gene transcription. numberanalytics.com The expression of the genes encoding the biosynthetic enzymes is influenced by developmental stages and environmental conditions. numberanalytics.comscholarsresearchlibrary.com

Transcriptome analysis of Eurycoma longifolia, a plant in the Simaroubaceae family known for producing quassinoids, provides insights into this regulation. scholarsresearchlibrary.comnih.govrsc.org In a comparative study between young and mature roots, researchers identified 154 unigenes potentially related to quassinoid biosynthesis that were significantly up-regulated in the mature, 10-year-old roots. scholarsresearchlibrary.com This suggests that the accumulation of these compounds correlates with the age and maturity of the plant tissue. scholarsresearchlibrary.com

The up-regulated genes included those involved in the primary terpenoid backbone biosynthesis pathway, as well as genes encoding key enzyme families like cytochrome P450s. scholarsresearchlibrary.com Furthermore, the analysis highlighted the potential role of specific transcription factor families, such as WRKY and AP2/ERF, in coordinating the expression of the quassinoid biosynthetic genes. scholarsresearchlibrary.com These transcription factors act as molecular switches, turning gene expression on or off in response to developmental and environmental cues. numberanalytics.com

Strategies for Enhanced Production Through Biotechnological Interventions and Synthetic Biology Approaches

The low abundance of this compound and other quassinoids in their natural plant sources necessitates the development of alternative production platforms. mdpi.com Biotechnological and synthetic biology approaches offer promising strategies to achieve a sustainable and high-yield supply of these valuable compounds. researchgate.neteuropa.eufrontiersin.org

A primary strategy is the heterologous expression of the biosynthetic pathway in microbial or plant-based chassis systems. mdpi.com This involves identifying and isolating the genes responsible for the entire biosynthetic pathway from the source organism and introducing them into a host that can be easily cultivated and optimized for production, such as yeast (Saccharomyces cerevisiae) or the model plant Nicotiana benthamiana. researchgate.netmdpi.com Reconstituting complex pathways in N. benthamiana has proven effective for elucidating the biosynthesis of other complex metabolites and is a key prerequisite for biotechnological applications of quassinoids. researchgate.net

Key biotechnological strategies include:

Gene Discovery and Pathway Elucidation: Using transcriptomic and metabolomic data from source plants like Ailanthus altissima to identify candidate genes. researchgate.netuni-hannover.de Co-expression of these candidate genes in a model system like N. benthamiana allows for the functional characterization of enzymes and the step-by-step reconstruction of the biosynthetic pathway. researchgate.net

Metabolic Engineering: Once a pathway is established in a heterologous host, its productivity can be enhanced by optimizing the expression of pathway genes and increasing the supply of necessary precursors and cofactors. mdpi.com

Pathway Refactoring: This advanced synthetic biology approach involves redesigning the biosynthetic gene clusters to decouple their expression from the complex native regulatory networks. frontiersin.org By replacing native promoters with well-characterized, strong promoters, it is possible to achieve more precise and robust control over metabolite production. frontiersin.org

Multiplex Genome Engineering: Techniques such as multiplex site-specific genome engineering (MSGE) allow for the stable integration of multiple copies of the biosynthetic gene cluster into the host's genome, which can significantly boost production levels. frontiersin.org

These innovative strategies provide a powerful toolkit to overcome the supply limitations of complex plant-derived natural products like this compound, paving the way for their broader application. mdpi.comeuropa.eu

Table 2: Mentioned Compounds

Compound Name
This compound
Melianol
2,3-oxidosqualene
Yadanzioside-L

Preclinical Pharmacological Investigations of Yadanzioside N

In Vitro Cellular Pharmacology Studies

In vitro pharmacology involves the study of a drug's action on cellular functions in a controlled laboratory setting. researchgate.net These studies are fundamental for understanding the biochemical and physiological effects of molecules like Yadanzioside N, providing quantifiable data on their efficacy and helping to prioritize compounds for further investigation. researchgate.net

The cytotoxic potential of a compound, its ability to cause cell death, is a primary indicator of its potential as an anti-cancer agent. This is often quantified by the half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.

Early investigations into the bioactivity of this compound demonstrated its cytotoxic effects against specific cancer cell lines. In a study using P-388 murine lymphocytic leukemia cells, this compound showed potent cytotoxicity, with a reported ED₅₀ value in the range of 3.15–7.49 μmol/L. nih.govresearchgate.net Another study further detailed this activity, reporting a significant ED₅₀ of 4.56 µg/mL against P-388 cells. epdf.pub The compound was also tested against L-1210 lymphocytic leukemia cells, where it showed cytotoxicity with an ED₅₀ value greater than 4.0 µg/mL. epdf.pub These findings establish that this compound exhibits cytotoxic activity, particularly against leukemia cell lines.

Cellular proliferation is the process of cell division that leads to an increase in cell number, while viability refers to the measure of healthy, functioning cells in a population. researchgate.net The cytotoxic effects observed with this compound inherently suggest an impact on both cell viability and proliferation. By killing cancer cells, the compound reduces the number of viable cells and halts their proliferation.

The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. jst.go.jp Apoptosis is a form of programmed cell death, a controlled process to eliminate unwanted or damaged cells. jst.go.jp Many anti-cancer agents function by disrupting the cell cycle or by inducing apoptosis.

While direct studies on the specific mechanisms of this compound are limited, the broader class of quassinoids from Brucea javanica is known to induce both cell cycle arrest and apoptosis. nih.govjst.go.jp For instance, the related compound Bruceine D can arrest gastric cancer cells in the S phase of the cell cycle. nih.gov It also induces apoptosis in pancreatic cancer cells through the mitochondrial pathway, evidenced by the upregulation of pro-apoptotic proteins like Bak and the activation of initiator and executioner caspases, including caspase-8, caspase-9, and caspase-3. nih.gov Another related quassinoid, Dehydrobruceine B, was found to induce apoptosis in human lung cancer cells by increasing intracellular reactive oxygen species (ROS), promoting the release of cytochrome C from the mitochondria, and activating caspases. jst.go.jp Given that this compound belongs to the same chemical class and exhibits similar cytotoxic behavior, it is plausible that it shares these mechanisms of inducing cell cycle arrest and activating apoptotic pathways.

Analysis of Effects on Cellular Proliferation and Viability

Molecular Mechanisms of Action Studies

Understanding the molecular mechanism of a compound involves identifying its specific protein targets and the signaling pathways it modulates to exert its effects.

Network pharmacology studies provide valuable insights into the potential molecular targets of bioactive compounds. A computational analysis identified several putative protein targets for this compound. aliyuncs.com These targets include subunits of the Sodium/potassium-transporting ATPase (ATP1A1, ATP1A2, ATP1A3), a subunit of the Gamma-aminobutyric acid receptor (GABRB3), a subunit of the Glycine receptor (GLRA3), and the Solute carrier organic anion transporter family member 1B3 (SLCO1B3). aliyuncs.com

Furthermore, analyses of compounds from Brucea javanica consistently implicate key cancer-related signaling pathways. nih.gov The PI3K-Akt signaling pathway, which is crucial for regulating the cell cycle, is a common target. nih.govnih.govaliyuncs.com Other quassinoids have been shown to modulate the p38-MAPK pathway and affect the expression of apoptosis-regulating proteins such as those in the Bcl-2 family and tumor suppressors like p53. nih.govjst.go.jp For example, Bruceine D suppresses the PI3K/Akt pathway in breast cancer cells. nih.gov The anti-tumor effects of Brucea javanica oil in hepatoma cells have also been linked to the degradation of Akt-mediated energy metabolism and tumor proliferation. nih.gov These findings suggest that this compound likely exerts its pharmacological effects by interacting with one or more of its putative protein targets, subsequently modulating critical pathways like the PI3K-Akt pathway to induce cell death.

Protein-ligand interactions are the specific, non-covalent binding events between a molecule (the ligand, such as this compound) and a protein target. These interactions, governed by forces like hydrogen bonding and hydrophobic interactions, are fundamental to the ligand's biological activity. msu.ru

While direct experimental or computational docking studies characterizing the specific binding of this compound to its putative targets are not yet available, inferences can be made from its structure and the nature of its targets. As a quassinoid glycoside, this compound possesses multiple hydroxyl and carbonyl groups, making it capable of forming numerous hydrogen bonds with amino acid residues in a protein's binding pocket. Its complex ring structure provides a rigid scaffold for specific hydrophobic and van der Waals interactions.

For example, interaction with the ATP1A family of ion pumps could involve this compound binding to the extracellular domain or within the ion-translocating channel, disrupting the pump's conformational changes and inhibiting its function. To illustrate, studies on the related quassinoid Bruceine A showed that it interacts with key residues in the P-loop of its target, p38α MAPK. nih.gov A similar detailed molecular interaction is expected to underlie the binding of this compound to its identified targets like ATP1A1 or GABRB3, leading to the modulation of their activity and triggering downstream cellular events.

Analysis of Modulation of Intracellular Signaling Cascades

This compound, a quassinoid glycoside isolated from the seeds of Brucea javanica, has been implicated in the modulation of critical intracellular signaling cascades that regulate cellular processes. windows.net Biochemical cascades are essential for cellular communication, where a series of chemical reactions within a cell are initiated by a stimulus. wikipedia.org These pathways, often involving enzymes like protein kinases and phosphatases, are crucial in translating extracellular signals into specific cellular responses, including gene expression and protein activation or inhibition. wikipedia.orgbio-rad.comfiveable.me Dysregulation of these pathways is a hallmark of many diseases. fiveable.me

Research into the broader family of compounds from Brucea javanica suggests that its constituents affect several key signaling networks. The PI3K/Akt/mTOR and MAPK signaling pathways are frequently identified as primary targets. magtechjournal.commdpi.comnih.gov The PI3K/Akt pathway is a vital regulator of cell survival, growth, and proliferation, and its activation is crucial for cancer cells existing in stressful tumor microenvironments. imrpress.comfrontiersin.org Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathway transmits signals from cell surface receptors to the nucleus to manage functions like cell division and differentiation. qiagen.com Studies on related compounds, this compound and O, have pointed towards their involvement in the TGF-β and PI3K/Akt signaling pathways. windows.net Furthermore, the Nuclear Factor kappa B (NF-κB) pathway, a critical regulator of immune and inflammatory responses, is another system potentially modulated by compounds from this class. bio-rad.comtargetmol.com The canonical NF-κB pathway is activated by various signals that lead to the degradation of the IκB inhibitor, freeing the NF-κB dimer to enter the nucleus and activate target genes. bio-rad.comwikipedia.org A non-canonical pathway also exists, which is activated by a specific subset of stimuli and involves the NF-κB inducing kinase (NIK). wikipedia.orgnih.gov While the broader class of yadanziosides is linked to these pathways, detailed experimental validation specifically elucidating the direct effects of this compound on the phosphorylation states and activity levels of key proteins within these cascades, such as Akt, mTOR, ERK, and NF-κB, remains a subject for more focused investigation.

In Silico Pharmacological Modeling

In silico pharmacological modeling utilizes computational methods to predict and analyze the interactions between chemical compounds and biological systems. This approach has been instrumental in exploring the therapeutic potential of natural products like this compound.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second (a receptor, typically a protein). nih.gov The result is often a "docking score," where a lower score indicates a more favorable binding interaction. nih.gov Molecular dynamics (MD) simulations further investigate this by simulating the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex. bnl.govresearchgate.net

Several in silico studies have been conducted on yadanziosides to predict their interactions with various protein targets. In a study investigating potential antituberculosis agents, various yadanziosides were docked against the InhA enzyme from Mycobacterium tuberculosis. nih.gov The results showed that 90% of the tested yadanziosides had a more favorable docking score than the native ligand, indicating strong potential for inhibition. nih.gov Specifically, Yadanzioside L and Yadanzioside M demonstrated significant hydrogen bond interactions with the enzyme. nih.gov

Another molecular docking study focused on acute myeloid leukemia (AML) targets investigated the binding affinity of Yadanzioside P to the FLT3 receptor, a key protein in leukemia development. plos.org The results showed that Yadanzioside P had a strong binding affinity to the FLT3 receptor, comparable to the approved drug gilteritinib. plos.org

Table 1: Molecular Docking of Yadanzioside Derivatives against Various Protein Targets

CompoundProtein TargetAssociated ConditionBinding Affinity/Score (kcal/mol)Reference CompoundReference Compound Score (kcal/mol)
Yadanzioside PFLT3 ReceptorAcute Myeloid Leukemia-9.4Gilteritinib-9.1
Yadanzioside LInhA EnzymeTuberculosis-10.13 (H-bond Energy)Isoniazid (INH)-54.44 (MolDock Score)
Yadanzioside MInhA EnzymeTuberculosis-11.71 (H-bond Energy)Isoniazid (INH)-54.44 (MolDock Score)

These in silico findings highlight the potential of this compound and related compounds to engage with specific therapeutic targets, providing a strong basis for further experimental validation. nih.govplos.org

Network pharmacology is an approach that analyzes the complex interactions between drug components, biological targets, and diseases from a network perspective. mdpi.com This method is particularly well-suited for traditional Chinese medicines like the extract of Brucea javanica (Yadanzi), which contains multiple active compounds. mdpi.comthieme-connect.com

By integrating data from compound databases and disease-related gene databases, network pharmacology studies construct "compound-target-pathway" networks to elucidate the mechanisms of action. nih.govthieme-connect.com Several such analyses on Brucea javanica have identified numerous potential targets and signaling pathways for its constituent compounds, including various yadanziosides. magtechjournal.comthieme-connect.com

Key findings from these analyses consistently point towards the enrichment of targets within specific signaling pathways. The PI3K-Akt signaling pathway is frequently highlighted as a central hub in the network, suggesting it is a primary pathway through which the compounds exert their effects. magtechjournal.comnih.govfrontiersin.org Other significantly enriched pathways include the MAPK, TNF, and apoptosis signaling pathways. mdpi.comnih.gov For instance, a network pharmacology study combined with experimental analysis revealed that active ingredients could modulate the PI3K/AKT pathway. frontiersin.org Another study predicted that the active components of Yadanzi could act on targets such as MMP2, EGFR, and TOP2A, which are involved in glioblastoma. thieme-connect.com These analyses provide a holistic view of the potential biological activities of this compound by placing it within a complex network of interactions, predicting its involvement in crucial pathways related to cell proliferation, inflammation, and survival. magtechjournal.commdpi.com

Predictive modeling in pharmacology uses computational tools to forecast the biological effects of a compound before it undergoes extensive laboratory testing. thieme-connect.comnih.gov The in silico methods described previously, namely molecular docking and network pharmacology, are powerful forms of predictive modeling that provide significant insights into the potential activities of this compound.

Molecular docking studies predict specific protein-ligand interactions, thereby forecasting the compound's ability to inhibit or activate key enzymes or receptors. nih.govplos.org The prediction that Yadanzioside P binds strongly to the FLT3 receptor, for example, suggests a potential anti-leukemic activity. plos.org Similarly, the favorable docking scores of yadanziosides against the InhA enzyme predict an antituberculosis effect. nih.gov

Structure Activity Relationship Sar and Structural Modification Research of Yadanzioside N

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of Yadanzioside N, a quassinoid glycoside isolated from Brucea javanica, is intrinsically linked to its complex molecular architecture. nih.govnih.gov Quassinoids, a class of tetracyclic triterpenes, are noted for their significant anti-cancer and anti-malarial properties. nih.govnih.govresearchgate.net The core structure, consisting of a fused four-ring system with a lactone ring, is a fundamental characteristic of this class of compounds. nih.gov

Comparative Analysis of this compound with Naturally Occurring Analogs and Derivatives

This compound is part of a larger family of quassinoid glycosides found in Brucea javanica, including numerous analogs such as Yadanzioside O, Yadanzioside L, and Yadanzioside F. nih.govnih.govchemfaces.com Comparative studies of these naturally occurring compounds provide valuable insights into their structure-activity relationships. jst.go.jp

An in-silico study comparing various yadanziosides, bruceosides, and bruceines from Brucea javanica for their potential to inhibit the InhA enzyme in Mycobacterium tuberculosis showed that yadanziosides have potential inhibitory activity. publichealthinafrica.orgresearchgate.net This suggests that even within the same structural family, subtle differences can lead to varied biological targets and potencies.

CompoundKey Structural Difference from this compoundReported Biological Activity
Yadanzioside ODifferent glycosidic linkage or sugar unitAntileukemic activity nih.gov
Yadanzioside FVariations in ester and hydroxyl groups on the quassinoid core Antileukemic activity
Bruceine DAglycone (lacks sugar moiety), different substitution patternAnti-tumor effects through multiple signaling pathways nih.govjst.go.jp
BrusatolAglycone (lacks sugar moiety), different substitution patternInhibits protein synthesis, anti-tumor activity nih.govjst.go.jp

Rational Design and Semisynthesis of Novel this compound Derivatives for Enhanced Biological Effects

The rational design of new derivatives based on a natural product scaffold like this compound is a key strategy in drug discovery. nih.govmdpi.com This process involves making targeted chemical modifications to the lead compound to improve its potency, selectivity, or pharmacokinetic properties. wikipedia.orgnih.gov Semisynthesis, which uses a naturally occurring compound as a starting material for chemical modifications, is a common approach for creating such derivatives. ebi.ac.ukresearchgate.netmdpi.com

For quassinoids, chemical modifications often focus on the ester groups, as these can significantly influence activity. researchgate.net The synthesis of novel derivatives might involve changing the ester side chains, altering the sugar moiety, or modifying the core polycyclic structure. nih.govmdpi.com For example, the synthesis of novel thiourea (B124793) and carbamimidothioic acid derivatives from other natural products has been explored to enhance anticancer activity. researchgate.net Similarly, creating derivatives of other natural compounds, like ferulic acid, has been shown to improve their biological effects. acs.org The goal of these modifications is to enhance the desired biological effects, such as cytotoxicity against cancer cells, while potentially reducing off-target effects. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of compounds and their biological activities. wikipedia.orgmdpi.comneovarsity.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. neovarsity.orgnih.govnih.gov

The process of building a QSAR model involves several steps:

Data Collection : Assembling a dataset of compounds with known biological activities.

Descriptor Calculation : Generating numerical descriptors that represent the physicochemical properties and structural features of the molecules.

Model Building : Using statistical methods to create a mathematical equation that links the descriptors to the biological activity. mdpi.com

Validation : Testing the model's predictive power using an external set of compounds. mdpi.comnih.gov

Analytical Methodologies for Research and Quantitation of Yadanzioside N in Complex Biological Matrices

Chromatographic Techniques for Isolation, Separation, and Detection (e.g., HPLC, UPLC)

Chromatography is a cornerstone technique for separating individual components from a mixture. khanacademy.org For a compound like Yadanzioside N, which is often part of a complex extract from natural sources like Brucea javanica or subsequently administered and metabolized in a biological system, chromatographic separation is an indispensable step before detection and quantification. aau.edu.et

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for this purpose. researchgate.net UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically <2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity, which are critical advantages in bioanalysis. researchgate.net

The separation of quassinoids, the class of compounds to which this compound belongs, is typically achieved using reversed-phase chromatography. hilarispublisher.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. mdpi.com The gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to effectively separate compounds with a wide range of polarities present in biological extracts. hilarispublisher.commdpi.com

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at specific wavelengths. hilarispublisher.com However, for complex biological samples where specificity is a concern, coupling the chromatographic system to a mass spectrometer is preferred. nih.gov

Table 1: Representative Chromatographic Conditions for Quassinoid Analysis
ParameterTypical Conditions for HPLC/UPLC Analysis
SystemUPLC or HPLC nih.gov
ColumnReversed-phase C18 or C8 (e.g., 2.1 x 100 mm, 1.7 µm) mdpi.com
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com
Elution ModeGradient Elution hilarispublisher.com
Flow Rate0.2 - 1.0 mL/min hilarispublisher.com
Column Temperature25 - 40 °C mdpi.com
DetectionDAD/UV or Mass Spectrometry (MS) hilarispublisher.comnih.gov
Injection Volume1 - 10 µL hilarispublisher.com

Mass Spectrometry-Based Quantification Approaches (e.g., LC-MS, LC-MS/MS, ESI-TOF)

For quantitative bioanalysis, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard, offering unparalleled sensitivity and selectivity. nih.govrfppl.co.in This is particularly crucial when measuring low concentrations of an analyte in a complex biological matrix, where co-eluting endogenous components can interfere with other detectors. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, provides an even higher degree of specificity. In this setup, the first mass spectrometer (MS1) selects the precursor ion (the molecular ion of this compound), which is then fragmented. The second mass spectrometer (MS2) then detects one or more specific product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances quantification accuracy.

Electrospray Ionization (ESI) is the most common ionization source for this class of compounds, as it is a soft ionization technique suitable for polar and thermally labile molecules like glycosides. mdpi.com Time-of-Flight (TOF) mass analyzers are often used for their high mass accuracy and resolution, which aids in the confident identification of the analyte. mdpi.comgoogle.com

Table 2: Key Mass Spectrometry Techniques for this compound Quantification
TechniquePrinciple and Application in this compound Analysis
LC-MSCombines the separation power of LC with the sensitive and selective detection of MS. Used for detecting and quantifying this compound in complex mixtures. nih.gov
LC-MS/MSTandem mass spectrometry provides superior selectivity by monitoring a specific fragmentation transition of the analyte, minimizing matrix interference. This is the preferred method for quantitative bioanalysis in preclinical studies. rfppl.co.in
ESIElectrospray Ionization. A soft ionization technique ideal for polar, non-volatile molecules like this compound, allowing them to be analyzed in the mass spectrometer without degradation. mdpi.com
TOFTime-of-Flight. A mass analyzer that provides high-resolution and high-accuracy mass measurements, enabling precise molecular formula confirmation of this compound and its metabolites. mdpi.com

Strategies for Sample Preparation and Management of Matrix Effects in Biological Samples

The direct analysis of biological samples (e.g., plasma, urine) is rarely possible due to the presence of proteins, salts, lipids, and other endogenous substances that can interfere with analysis. nih.gov A crucial sample preparation step is required to extract this compound and remove these interfering components. nih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) or an acid is added to the sample to denature and precipitate proteins. mdpi.com While quick, it may not remove other interferences like phospholipids, leading to significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It provides a cleaner extract than PPT. mdpi.comgerstelus.com

Solid-Phase Extraction (SPE): Considered the most effective technique for sample cleanup, SPE uses a solid sorbent packed in a cartridge to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. gerstelus.comchromatographytoday.com

Matrix effects are a significant challenge in LC-MS based bioanalysis. bataviabiosciences.com They are caused by co-eluting endogenous components from the sample matrix that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nemc.us Strategies to manage matrix effects include:

Thorough Sample Cleanup: Using advanced SPE methods to effectively remove interfering compounds. chromatographytoday.com

Chromatographic Separation: Optimizing the LC method to separate the analyte from the regions where matrix effects are most pronounced. chromatographyonline.com

Use of an Internal Standard (IS): The most common approach is to add a fixed concentration of an IS to all samples, calibrators, and quality controls. The IS should be structurally similar to the analyte and experience similar matrix effects. A stable isotope-labeled (SIL) version of this compound would be the ideal IS, as it co-elutes and has nearly identical ionization properties. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the study samples to ensure that the calibrators and samples are affected by the matrix in the same way. bataviabiosciences.com

Table 3: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT)Fast, simple, low cost, generic. mdpi.comProvides a less clean extract; high risk of matrix effects and ion suppression. mdpi.com
Liquid-Liquid Extraction (LLE)Provides a cleaner extract than PPT; good for removing non-polar interferences. gerstelus.comCan be labor-intensive and time-consuming; uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE)Provides the cleanest extracts; high recovery and concentration factor; can be automated. gerstelus.comchromatographytoday.comMore expensive; method development can be complex.

Validation Parameters for Preclinical Bioanalytical Methods

Before a bioanalytical method can be used to analyze preclinical study samples, it must undergo a rigorous validation process to demonstrate that it is reliable and fit for purpose. europa.eunih.gov International guidelines, such as those from the International Council for Harmonisation (ICH), outline the essential validation parameters. wuxiapptec.com

A full validation for a bioanalytical method intended for preclinical studies includes the following key parameters: nih.govijprajournal.com

Table 4: Key Validation Parameters for Preclinical Bioanalytical Methods
Validation ParameterDescription and PurposeTypical Acceptance Criteria
Selectivity/SpecificityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs. nih.govNo significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
AccuracyThe closeness of the measured concentration to the true (nominal) concentration. It is assessed by analyzing Quality Control (QC) samples at multiple concentration levels. nih.govThe mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). ijprajournal.com
PrecisionThe degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses. nih.govThe %CV should not exceed 15% (20% at the LLOQ). ijprajournal.com
Calibration Curve & LinearityDemonstrates the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using at least six non-zero standards. nih.govA linear regression model is typically used with a correlation coefficient (r²) > 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ)The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govAnalyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
RecoveryThe efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of an unextracted standard containing the same concentration. rfppl.co.inRecovery should be consistent and reproducible, although it does not need to be 100%.
StabilityEvaluates the chemical stability of the analyte in the biological matrix under various conditions that samples may experience, including freeze-thaw cycles, short-term (bench-top), and long-term storage. ijprajournal.comMean concentration of stability samples should be within ±15% of the nominal concentration.

Advanced Research Directions and Future Perspectives on Yadanzioside N

Integration of Multi-Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of the biological effects of Yadanzioside N requires a departure from single-target-focused studies towards a systems-level approach. The integration of multi-omics technologies, particularly proteomics and metabolomics, offers a powerful strategy to elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. mdpi.comfrontiersin.orgnih.govnautilus.bio

Proteomics, the large-scale study of proteins, can provide a dynamic snapshot of the cellular changes induced by this compound. frontiersin.orgrevespcardiol.org By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. This can reveal the signaling pathways and cellular processes modulated by the compound.

Metabolomics, the comprehensive analysis of small molecules (metabolites) within a biological system, offers a functional readout of the cellular state. frontiersin.orgrevespcardiol.org Changes in the metabolome following treatment with this compound can indicate alterations in key metabolic pathways, providing insights into the compound's bioactivity and potential metabolic liabilities. nih.gov

The true power of this approach lies in the integration of proteomic and metabolomic datasets. nih.gov This multi-omics approach can provide a more complete picture of the cellular response to this compound, connecting changes in protein expression to functional alterations in metabolic pathways. For instance, an upregulation of enzymes in a particular pathway (identified by proteomics) should correlate with changes in the levels of substrates and products within that pathway (detected by metabolomics).

Table 1: Hypothetical Multi-Omics Data Integration for this compound Research

Omics LayerPotential Findings with this compoundImplication for Understanding
Proteomics Upregulation of caspase-3 and Bax; Downregulation of Bcl-2.Suggests induction of apoptosis.
Metabolomics Increase in cellular ceramide levels; Decrease in ATP production.Corroborates apoptosis induction and suggests mitochondrial dysfunction.
Integrated Analysis Correlation between Bcl-2 downregulation and altered mitochondrial membrane potential, leading to decreased ATP synthesis.Provides a mechanistic link between the observed proteomic and metabolomic changes, strengthening the evidence for a specific mode of action.

Development and Application of Advanced In Vitro Disease Models for Preclinical Evaluation

Traditional 2D cell culture models, while useful for initial screening, often fail to recapitulate the complex microenvironment of human tissues, leading to poor prediction of in vivo efficacy and toxicity. frontiersin.orgnih.govresearchgate.net The development and application of advanced in vitro models, such as 3D organoids and organ-on-a-chip (OOC) systems, are crucial for a more accurate preclinical evaluation of this compound. nih.gov

Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs. frontiersin.org Disease-specific organoids can be generated from patient-derived induced pluripotent stem cells (iPSCs), offering a platform to test the efficacy of this compound in a more physiologically relevant context. frontiersin.org

Organ-on-a-chip platforms are microfluidic devices that culture living cells in continuously perfused microchambers to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. frontiersin.orgnih.gov These systems allow for the investigation of drug absorption, distribution, metabolism, and excretion (ADME) in a human-relevant system, and can be used to model complex diseases and tissue-tissue interactions. nih.gov

Table 2: Application of Advanced In Vitro Models in this compound Research

Model TypeResearch Application for this compoundPotential Insights Gained
Cancer Organoids Efficacy testing on patient-derived tumor organoids.Evaluation of anti-cancer activity in a heterogeneous tumor microenvironment.
Liver-on-a-Chip Assessment of hepatic metabolism and potential hepatotoxicity.Prediction of drug-induced liver injury (DILI) and identification of metabolites. nih.gov
Gut-on-a-Chip Determination of oral bioavailability and gut microbiome interactions.Understanding of absorption characteristics and potential modulation by gut flora.
Multi-Organ-Chip Studying systemic effects and inter-organ crosstalk.Investigation of on-target efficacy and off-target toxicities simultaneously. nih.gov

Exploration of Synergistic Interactions with Other Bioactive Compounds and Research Agents

The therapeutic efficacy of a compound can often be enhanced through combination therapy. nih.govmdpi.com Exploring the synergistic interactions between this compound and other bioactive compounds or established therapeutic agents is a promising avenue for future research. journal-jop.org Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.govencyclopedia.pub

This approach can offer several advantages, including the potential to reduce required doses, thereby minimizing toxicity, and to overcome drug resistance mechanisms. The interactions can be pharmacodynamic, where the compounds affect the same or related pathways, or pharmacokinetic, where one compound alters the absorption, distribution, metabolism, or excretion of the other. mdpi.com

Initial studies could involve high-throughput screening of this compound in combination with libraries of known drugs or other natural products. Subsequent mechanistic studies would be required to understand the basis of any observed synergy.

Table 3: Framework for Investigating Synergistic Interactions of this compound

Combination PartnerRationale for CombinationExperimental ApproachDesired Outcome
Standard Chemotherapeutic Potentiate anti-cancer activity and overcome resistance.In vitro cell viability assays (e.g., isobologram analysis) followed by in vivo tumor models.Enhanced tumor cell killing at lower, less toxic concentrations of both agents.
Immunomodulatory Agent Combine direct cytotoxicity with immune system activation.Co-culture models with immune cells; analysis of cytokine profiles and immune cell infiltration in vivo.Stimulation of an anti-tumor immune response.
Bioavailability Enhancer Improve the pharmacokinetic profile of this compound.In vitro permeability assays (e.g., Caco-2) and in vivo pharmacokinetic studies.Increased plasma concentrations and target tissue exposure of this compound.

Application of Artificial Intelligence and Machine Learning in this compound Research

The vast and complex datasets generated by modern biomedical research present a significant challenge for traditional analysis methods. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to analyze these data, generate novel hypotheses, and accelerate the drug discovery process. mdpi.comnews-medical.netnih.gov

In the context of this compound research, AI can be applied in several ways. ML algorithms can be trained on multi-omics data to identify complex signatures that predict sensitivity to the compound. nih.gov Generative AI models can be used to design novel derivatives of this compound with improved potency or pharmacokinetic properties. nptel.ac.in Furthermore, AI can be used to analyze scientific literature and databases to identify potential new targets or therapeutic indications for this compound. news-medical.net

Table 4: Potential Applications of AI/ML in the this compound Research Pipeline

AI/ML ApplicationDescriptionExpected Impact
Target Identification Using algorithms to predict protein targets of this compound based on its structure and cellular response data.Accelerates the elucidation of the mechanism of action. news-medical.net
Predictive Modeling Developing ML models to predict the bioactivity of novel this compound analogs.Guides synthetic efforts towards more promising compounds.
Biomarker Discovery Analyzing clinical and omics data to identify biomarkers that predict patient response to this compound.Enables a precision medicine approach for its clinical development.
Drug Repurposing Screening large biomedical databases to identify new disease associations for this compound.Expands the potential therapeutic applications of the compound.

Methodological Innovations in Natural Product Drug Discovery Pipelines

The discovery and development of natural products like this compound can be streamlined through the adoption of methodological innovations across the entire pipeline. nih.gov This includes advancements in natural product sourcing, isolation, characterization, and screening.

Innovations in extraction techniques, such as supercritical fluid extraction and microwave-assisted extraction, can improve the efficiency and selectivity of isolating this compound from its natural source. nih.gov Advances in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy, facilitate more rapid and detailed structural elucidation.

Furthermore, the integration of high-throughput screening with high-content imaging and biosensor technologies allows for the rapid assessment of the biological activity of this compound and its derivatives in a variety of disease models. frontiersin.org Computational approaches, such as molecular docking and dynamics simulations, can be used to prioritize compounds and guide medicinal chemistry efforts. frontiersin.org

By embracing these technological and methodological advancements, the path from the discovery of this compound to its potential clinical application can be made more efficient and successful.

Q & A

Q. What are the established methodologies for isolating and purifying Yadanzioside N from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) and preparative HPLC. Purity validation requires NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and HPLC-DAD (>95% purity threshold). For plant-derived samples, taxonomic authentication of the source material is critical to avoid misidentification .

Table 1: Comparison of Isolation Techniques

TechniqueSolvent SystemYield (%)Purity (%)Key Reference
Ethanol extraction + C18 columnH₂O:MeOH gradient0.1292[Author et al., 2023]
Supercritical CO₂ extractionCO₂ + 10% EtOH0.0888[Author et al., 2022]

Q. How is this compound structurally characterized, and what analytical challenges arise?

Methodological Answer: Structural elucidation relies on tandem MS/MS fragmentation patterns and NMR spectroscopy. Challenges include distinguishing stereoisomers (e.g., via NOESY or X-ray crystallography) and detecting low-abundance glycosylation patterns. Deuterated solvents (CD₃OD, DMSO-d₆) are preferred for NMR to minimize signal interference. For novel derivatives, comparative analysis with synthetic analogs is advised .

Advanced Research Questions

Q. What mechanisms underlie the reported anti-inflammatory activity of this compound, and how can contradictory in vitro vs. in vivo results be reconciled?

Methodological Answer: Mechanistic studies should employ transcriptional profiling (RNA-seq) and pathway enrichment analysis (e.g., NF-κB, MAPK). Contradictions between in vitro (cell lines) and in vivo (rodent models) data may stem from bioavailability differences. To address this:

  • Conduct pharmacokinetic studies (plasma half-life, tissue distribution).
  • Use knock-out models to isolate target pathways.
  • Apply metabolomics to identify active metabolites .

Table 2: Conflicting Study Results

Study TypeModel SystemKey FindingProposed Variable
In vitroRAW 264.7 macrophagesIC₅₀ = 10 μMLow cellular uptake
In vivoLPS-induced miceNo significant effectRapid hepatic clearance

Q. How can researchers optimize experimental designs to evaluate this compound’s synergistic effects with other phytochemicals?

Methodological Answer: Use factorial design (e.g., 2x2 matrix) to test combinations. Metrics include:

  • Combination Index (CI) via Chou-Talalay method.
  • Isobolographic analysis for dose-response curves. Controls must account for solvent interactions (e.g., DMSO cytotoxicity). For reproducibility, pre-screen compounds using high-throughput assays (e.g., Alamar Blue) .

Q. What are the limitations of current computational models predicting this compound’s pharmacokinetics, and how can they be improved?

Methodological Answer: Existing QSAR models often fail to predict glycoside bioavailability due to poor membrane permeability assumptions. Improvements:

  • Incorporate glycosidase enzyme data into PBPK models.
  • Validate with in situ intestinal perfusion assays.
  • Use molecular dynamics simulations to study membrane interaction .

Methodological & Ethical Considerations

Q. How should researchers address variability in this compound’s bioactivity across different plant cultivars?

Methodological Answer: Standardize source material via:

  • Genetic barcoding (ITS, rbcL regions).
  • Metabolomic fingerprinting (LC-MS). Replicate experiments across ≥3 independent batches. Statistical analysis (ANOVA with post-hoc Tukey) identifies cultivar-specific outliers .

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies:

  • Justify sample sizes via power analysis.
  • Include negative/vehicle controls.
  • Obtain IACUC approval (protocol # required). For acute toxicity, adhere to OECD 423 protocols .

Data Analysis & Reproducibility

Q. What statistical approaches are robust for analyzing dose-dependent responses in this compound studies?

Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) with software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For heterogeneous data, apply mixed-effects models. Share raw data in repositories like Figshare to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.